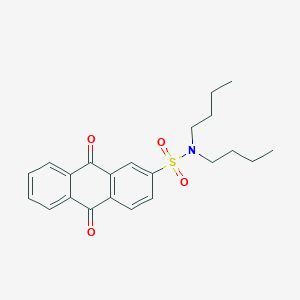

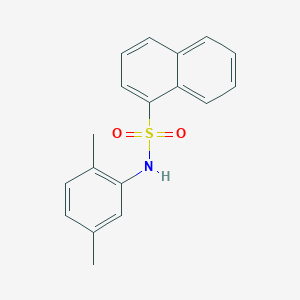

![molecular formula C27H29NO5S B281257 Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as MTBSTFA, is a chemical compound widely used in scientific research. It is a derivatizing agent that is commonly used for the analysis of polar compounds in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). MTBSTFA is a colorless liquid with a molecular weight of 431.58 g/mol.

Mecanismo De Acción

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate reacts with the functional groups of polar compounds, such as hydroxyl, carboxyl, and amino groups, to form volatile derivatives. The reaction takes place through the elimination of water and the formation of an ester or amide linkage. The resulting derivatives are more volatile and stable, making them suitable for analysis by GC-MS and LC-MS.

Biochemical and Physiological Effects:

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not intended for drug usage and dosage, and therefore, there is no information available on its biochemical and physiological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate for the derivatization of polar compounds are its high reactivity, high yield, and compatibility with GC-MS and LC-MS. It also produces derivatives that are more stable and volatile, making them easier to analyze. The limitations of using Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate are that it is a toxic and flammable compound that requires special handling and storage. It also reacts with water and air, making it unstable and less effective over time.

Direcciones Futuras

There are several future directions for the research on Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One area of research is the development of new derivatizing agents that are less toxic and more stable. Another area of research is the optimization of the derivatization conditions to improve the sensitivity and selectivity of the analysis. Additionally, the application of Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in the analysis of other polar compounds, such as nucleic acids and peptides, is an area of active research. Finally, the development of new analytical techniques that do not require derivatization is also an area of interest.

Métodos De Síntesis

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized by reacting methyl 3-oxo-2-phenylbutyrate with mesitylenesulfonyl chloride and then with 2-tert-butyl-1,3-dimethylimidazolium tetrafluoroborate. The final product is obtained by esterification with 3-hydroxy-2-naphthoic acid.

Aplicaciones Científicas De Investigación

Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is widely used in scientific research for the derivatization of polar compounds. It is used for the analysis of amino acids, fatty acids, carbohydrates, and other polar compounds in GC-MS and LC-MS. Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate reacts with the functional groups of these polar compounds, making them volatile and amenable to analysis by GC-MS and LC-MS.

Propiedades

Fórmula molecular |

C27H29NO5S |

|---|---|

Peso molecular |

479.6 g/mol |

Nombre IUPAC |

methyl 2-tert-butyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |

InChI |

InChI=1S/C27H29NO5S/c1-15-12-16(2)24(17(3)13-15)34(30,31)28-21-14-20-22(26(29)32-7)25(27(4,5)6)33-23(20)19-11-9-8-10-18(19)21/h8-14,28H,1-7H3 |

Clave InChI |

GSXKCYYFCOQMJK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |

SMILES canónico |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)

![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)

![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)

![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)

![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)

![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)

![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)

![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)